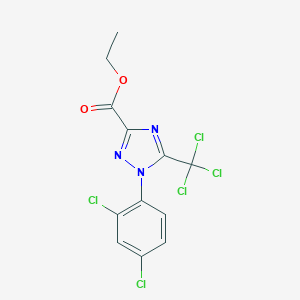

Fenchlorazol-ethyl

概要

説明

Fenchlorazole-ethyl is a herbicide safener primarily used to enhance the tolerance of wheat to fenoxaprop-ethyl and fenoxaprop-P-ethyl . It is a synthetic compound with the chemical formula C₁₂H₈Cl₅N₃O₂ and a molecular mass of 403.48 g/mol . This compound is known for its ability to protect crops from herbicide-induced phytotoxicity without compromising the efficacy of the herbicide .

準備方法

The synthesis of fenchlorazole-ethyl involves several steps, starting with the preparation of the core triazole structure. The synthetic route typically includes the following steps:

Formation of the Triazole Ring: The triazole ring is synthesized through a cyclization reaction involving appropriate precursors.

Chlorination: The triazole ring is then chlorinated to introduce the necessary chlorine atoms.

Esterification: The final step involves esterification to form the ethyl ester derivative.

Industrial production methods for fenchlorazole-ethyl are designed to be efficient and cost-effective, ensuring high yields and purity of the final product .

化学反応の分析

Fenchlorazole-ethyl undergoes various chemical reactions, including:

Reduction: Reduction reactions involve the removal of oxygen or the addition of hydrogen, typically using reducing agents like sodium borohydride.

Substitution: In substitution reactions, one functional group in the molecule is replaced by another. .

The major products formed from these reactions depend on the specific conditions and reagents used .

科学的研究の応用

Agricultural Applications

Herbicide Safening Properties

Fenchlorazol-ethyl is primarily used as a safener to enhance the tolerance of crops, particularly cereals like wheat, to certain herbicides. It works by mitigating the phytotoxic effects of herbicides such as fenoxaprop, allowing for effective weed control without damaging the crop itself . The compound achieves this by modulating the plant's physiological responses to herbicides, thereby improving crop yield and quality.

Research Findings:

- Selectivity Enhancement : Studies have demonstrated that this compound can improve the selectivity of herbicides against a broad spectrum of weeds while preserving crop integrity. This is particularly beneficial in transgenic crops that exhibit resistance to specific herbicides .

- Environmental Safety : The compound has a high LD50 value (>5000 mg/kg), indicating low toxicity to mammals and relatively safe use in agricultural settings . However, it is noted to be very toxic to aquatic life, necessitating careful application practices to prevent environmental contamination .

Medicinal Applications

Antiprotozoal Activity

Recent studies have explored the potential of this compound as a candidate for treating protozoan infections such as malaria and leishmaniasis. In vitro assays have shown that it exhibits activity against various pathogenic protozoa, suggesting its utility beyond traditional agrochemical applications .

Key Insights:

- Screening for New Agents : In a systematic screening of over 600 agrochemicals, this compound was identified as having significant antiprotozoal activity comparable to existing treatments . This opens avenues for developing new therapeutic agents from existing agrochemicals.

- Low Mammalian Toxicity : Its low toxicity profile makes it a promising candidate for further research into safe and effective treatments for infectious diseases that currently rely on older drugs with significant side effects .

Environmental Considerations

Ecotoxicological Profile

While this compound is beneficial in agricultural practices, its environmental impact must be carefully considered. The compound has been classified as hazardous to aquatic organisms, which raises concerns about runoff and contamination of water bodies following agricultural application .

Research Findings:

- Terrestrial Ecotoxicology : Studies indicate that while this compound poses low risk to terrestrial organisms, its high toxicity to aquatic life necessitates stringent regulations regarding its use near water sources .

- Environmental Fate Studies : Ongoing research aims to assess the long-term environmental fate of this compound and its degradation products to better understand its ecological implications .

作用機序

The mechanism of action of fenchlorazole-ethyl involves several key processes:

Enhancing Metabolism: Fenchlorazole-ethyl enhances the metabolism of herbicides in crops by inducing the activity of detoxifying enzymes such as glutathione S-transferases (GSTs) and cytochrome P450 monooxygenases.

Affecting Absorption and Transportation: It affects the absorption and transportation of herbicides within the plant, reducing their phytotoxic effects.

Competitive Binding: Fenchlorazole-ethyl can competitively bind to herbicide target sites, preventing the herbicide from exerting its toxic effects.

Enzyme Activity: It affects the activity of target enzymes, further reducing the phytotoxicity of herbicides.

類似化合物との比較

Fenchlorazole-ethyl is part of a class of compounds known as herbicide safeners. Similar compounds include:

Isoxadifen-ethyl: Another safener used to protect crops from herbicide damage.

Cloquintocet-mexyl: A safener that enhances the tolerance of crops to certain herbicides.

Fenclorim: Used to protect crops from herbicide-induced phytotoxicity.

Fenchlorazole-ethyl is unique in its specific application to wheat and its ability to enhance the tolerance of wheat to fenoxaprop-ethyl and fenoxaprop-P-ethyl .

生物活性

Fenchlorazol-ethyl, also known as HOE 070542, is a synthetic compound primarily recognized for its role as a herbicide safener. This article explores its biological activity, focusing on its mechanisms, effects on various organisms, and relevant case studies.

- Chemical Formula : C₁₂H₈Cl₅N₃O₂

- Molecular Weight : 403.91031 g/mol

- CAS Number : 103112-35-2

This compound is characterized by its chlorinated aromatic structure, which contributes to its biological activity. It is used to enhance the tolerance of crops, particularly wheat, to other herbicides like fenoxaprop-ethyl.

This compound acts primarily as a herbicide safener by accelerating the metabolic breakdown of certain herbicides. It enhances the de-esterification process, making crops more resilient to herbicidal stress while potentially reducing phytotoxicity in non-target plants. This mechanism allows for selective weed control without harming the crop itself.

Ecotoxicological Profile

The ecotoxicological data for this compound indicates varying levels of toxicity across different species:

| Organism | Toxicity Level | Reference |

|---|---|---|

| Oncorhynchus mykiss (Rainbow Trout) | High | |

| Daphnia magna (Water Flea) | Moderate |

The compound exhibits significant aquatic ecotoxicity, with a reported LC50 value of 0.08 mg/L for rainbow trout and 1.8 mg/L for Daphnia magna. These values suggest that while it serves an important agricultural function, it also poses risks to aquatic ecosystems.

Human Health Implications

Research indicates that this compound has potential human health implications due to its chemical structure and usage patterns:

- Absence of Approval : As of now, this compound is not approved for use in the UK under EC Regulation 1107/2009 due to insufficient safety data .

- Metabolic Pathways : Studies have shown that triazole compounds can disrupt key metabolic pathways in plants, which may indirectly affect human health through the food chain .

Case Studies

-

Enhanced Phytotoxicity with Fenoxaprop-ethyl :

A study examined the interaction between this compound and fenoxaprop-ethyl on large crabgrass (Digitaria sanguinalis). It was found that this compound significantly enhanced the phytotoxic effects of fenoxaprop-ethyl, leading to increased weed control efficacy . -

Multi-Class Contaminants in Seafood :

In a recent study focusing on contaminants in seafood, this compound was detected alongside other pesticides and veterinary drugs. The findings highlighted concerns regarding the accumulation of such compounds in marine organisms and their potential impact on human health through seafood consumption .

特性

IUPAC Name |

ethyl 1-(2,4-dichlorophenyl)-5-(trichloromethyl)-1,2,4-triazole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8Cl5N3O2/c1-2-22-10(21)9-18-11(12(15,16)17)20(19-9)8-4-3-6(13)5-7(8)14/h3-5H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMBRUAIJEFRHFQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NN(C(=N1)C(Cl)(Cl)Cl)C2=C(C=C(C=C2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8Cl5N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6041268 | |

| Record name | Fenchlorazole-ethyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6041268 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

403.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103112-35-2 | |

| Record name | Fenchlorazole-ethyl | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=103112-35-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Fenchlorazole-ethyl [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103112352 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fenchlorazole-ethyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6041268 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1H-1,2,4-Triazole-3-carboxylic acid, 1-(2,4-dichlorophenyl)-5-(trichloromethyl)-, ethyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.113.900 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FENCHLORAZOLE-ETHYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4R856T003A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。